molecular formula C6H7ClN2O2 B2395934 (2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z CAS No. 1297344-68-3

(2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z

Cat. No.: B2395934
CAS No.: 1297344-68-3
M. Wt: 174.58
InChI Key: ZKYURINWZYDTFA-ODZAUARKSA-N
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Description

(2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z, is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z, can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z, has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z, involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, thereby modulating enzyme activity. Additionally, the compound can interact with receptors through hydrogen bonding and hydrophobic interactions, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure but without the prop-2-enoic acid moiety.

    Histidine: An amino acid that contains an imidazole ring and is involved in various biological processes.

    Metronidazole: An antimicrobial agent that contains an imidazole ring and is used to treat infections.

Uniqueness

(2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z, is unique due to the presence of both the imidazole ring and the prop-2-enoic acid moiety.

Properties

IUPAC Name

(Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c9-6(10)2-1-5-7-3-4-8-5;/h1-4H,(H,7,8)(H,9,10);1H/b2-1-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYURINWZYDTFA-ODZAUARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N1)/C=C\C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1297344-68-3
Record name (2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride
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